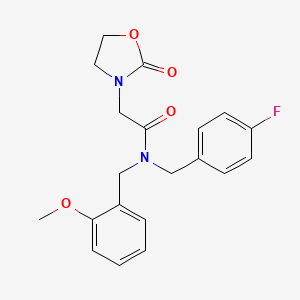![molecular formula C22H27N3O3 B5564945 2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic system, which is a type of cyclic compound in which two rings share a single atom. The compound also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. For instance, the pyrrole ring is aromatic and can participate in electrophilic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonyl and methoxy groups could influence its solubility .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
The compound 2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, due to its complex structure, finds its applications primarily in the field of medicinal chemistry, particularly in the synthesis of potential pharmacological agents. The diazaspiro[4.5]decan-3-one core, a common feature in this compound, has been explored for its various biological activities.
Synthesis of Antihypertensive Agents : A series of compounds similar in structure, specifically 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been synthesized and evaluated for their antihypertensive activities. These compounds, substituted at the 8 position with various groups, showed promising activity in spontaneous hypertensive rats. Some derivatives were found to act as alpha-adrenergic blockers, indicating the potential of this scaffold in developing cardiovascular drugs (Caroon et al., 1981).
Enantiodivergent Synthesis for Medicinal Chemistry : The enantiodivergent synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions showcases the versatility of spiro compounds. These rigid, densely substituted homochiral compounds are of significant interest in medicinal chemistry due to their potential biological activities (Conde et al., 2015).
Cytotoxic Activity in Sigma Receptor Ligands : The synthesis of bicyclic sigma receptor ligands derived from similar spiro frameworks has demonstrated cytotoxic activity against human tumor cell lines. These findings suggest that such compounds could be explored further for their potential use in cancer therapy (Geiger et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-8-(1-methylpyrrole-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-23-10-4-7-19(23)21(27)24-11-8-22(9-12-24)14-20(26)25(16-22)15-17-5-3-6-18(13-17)28-2/h3-7,10,13H,8-9,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVDBOCFVNFHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)
![(9Z)-9-[(4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-2H,8H,9H-FURO[2,3-H]CHROMENE-2,8-DIONE](/img/structure/B5564875.png)
![2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5564880.png)
![1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5564888.png)


![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)


![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)
![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-oxo-2-piperazin-1-ylethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5564960.png)
